Spectroscopic Data for 4-Bromo-3-Methyl-1H-Indole: A Comprehensive Technical Guide
Spectroscopic Data for 4-Bromo-3-Methyl-1H-Indole: A Comprehensive Technical Guide
Introduction
4-bromo-3-methyl-1H-indole is a substituted indole derivative of significant interest in the fields of medicinal chemistry and drug development. The indole scaffold is a core structural motif in numerous biologically active compounds, and the introduction of a bromine atom and a methyl group at specific positions can profoundly influence the molecule's physicochemical properties and pharmacological activity. Accurate and comprehensive spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of this compound, ensuring the reliability and reproducibility of research findings. This technical guide provides an in-depth analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic data for 4-bromo-3-methyl-1H-indole, offering valuable insights for researchers, scientists, and professionals in drug development.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
Expertise & Experience: Interpreting the Mass Spectrum
For 4-bromo-3-methyl-1H-indole, electron impact (EI) ionization is a common method for generating the molecular ion. The presence of a bromine atom is a key feature to look for in the mass spectrum, as it exists as two stable isotopes, 79Br and 81Br, in a nearly 1:1 natural abundance. This isotopic distribution results in a characteristic M+ and M+2 peak pattern, where the two peaks are of almost equal intensity and separated by two mass-to-charge units (m/z).
Data Presentation: Mass Spectrometry Data
| Ion | m/z (relative intensity) | Interpretation |
| [M]+ | 210/212 | Molecular ion peak, showing the characteristic isotopic pattern of bromine. |
| [M-CH3]+ | 195/197 | Loss of a methyl group. |
| [M-Br]+ | 131 | Loss of a bromine atom. |
| [M-HCN]+ | 183/185 | Loss of hydrogen cyanide from the indole ring. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 4-bromo-3-methyl-1H-indole is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
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Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
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Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up, allowing for the separation of the analyte from any impurities.
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Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
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Detection: The detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: Deciphering the IR Spectrum
The IR spectrum of 4-bromo-3-methyl-1H-indole will exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The N-H stretch of the indole ring is a prominent feature, typically appearing as a sharp to moderately broad band. The aromatic C-H and C=C stretching vibrations, as well as the C-N and C-Br stretching vibrations, will also be present in their respective regions of the spectrum.
Data Presentation: Infrared (IR) Spectroscopy Data
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H Stretch (indole) |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2920 | Weak | Aliphatic C-H Stretch (methyl) |
| ~1600, ~1450 | Medium-Strong | Aromatic C=C Bending |
| ~1340 | Medium | C-N Stretch |
| Below 800 | Medium-Strong | C-Br Stretch and Aromatic C-H Out-of-Plane Bending |
Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
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Instrument Preparation: The FTIR spectrometer and ATR accessory are powered on and allowed to stabilize. A background spectrum of the clean ATR crystal is collected.
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Sample Application: A small amount of the solid 4-bromo-3-methyl-1H-indole is placed directly onto the ATR crystal.
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Pressure Application: A pressure arm is engaged to ensure good contact between the sample and the crystal.
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Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.
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Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each nucleus.
Expertise & Experience: Unraveling the NMR Spectra
The ¹H NMR spectrum of 4-bromo-3-methyl-1H-indole will show distinct signals for the N-H proton, the aromatic protons, and the methyl protons. The chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of these signals provide information about the connectivity of the atoms. The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, with their chemical shifts indicating their electronic environment.
Data Presentation: ¹H NMR Data (500 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.94 | s | 1H | - | N-H |
| 7.28 – 7.24 | m | 2H | - | Aromatic C-H |
| 7.03 – 6.95 | m | 2H | - | Aromatic C-H |
| 2.57 | d | 3H | 0.9 | -CH₃ |
Data Presentation: ¹³C NMR Data (125 MHz, CDCl₃) [1]
| Chemical Shift (δ, ppm) | Assignment |
| 137.71 | C |
| 126.33 | C |
| 123.65 | CH |
| 123.51 | C |
| 122.86 | CH |
| 114.93 | C |
| 113.15 | CH |
| 110.52 | CH |
| 12.65 | CH₃ |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 4-bromo-3-methyl-1H-indole is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
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¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.
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¹³C NMR Acquisition: A one-dimensional carbon NMR experiment, typically with proton decoupling, is acquired. A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
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Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of 4-bromo-3-methyl-1H-indole.
Caption: Workflow for the spectroscopic analysis of 4-bromo-3-methyl-1H-indole.
References
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Supporting information - The Royal Society of Chemistry . [Link]
